molecular formula C16H13NO5 B7735145 2-[2-(Furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetamide

2-[2-(Furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetamide

Cat. No.: B7735145
M. Wt: 299.28 g/mol
InChI Key: NVQGIOQMEKCPMT-UHFFFAOYSA-N
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Description

2-[2-(Furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a chromenone moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetamide typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with chromenone intermediates, followed by the introduction of the acetamide group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chromenone moiety can be reduced to dihydrochromenones.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetamide group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the chromenone moiety can produce dihydrochromenones.

Scientific Research Applications

2-[2-(Furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetamide involves its interaction with specific molecular targets. The furan and chromenone moieties can interact with enzymes or receptors, modulating their activity. The acetamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: A simpler furan derivative with antimicrobial properties.

    Chromenone: The core structure of the chromenone moiety, known for its antioxidant activity.

    Acetamide: A basic amide compound with various industrial applications.

Uniqueness

2-[2-(Furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetamide is unique due to its combination of a furan ring, chromenone moiety, and acetamide group

Properties

IUPAC Name

2-[2-(furan-2-yl)-6-methyl-4-oxochromen-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c1-9-4-5-11-10(7-9)14(19)16(21-8-13(17)18)15(22-11)12-3-2-6-20-12/h2-7H,8H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQGIOQMEKCPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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